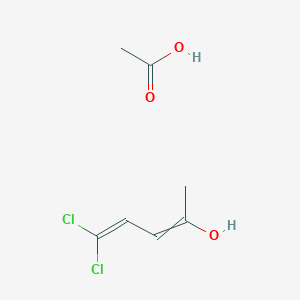
Acetic acid;5,5-dichloropenta-2,4-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5,5-dichloropenta-2,4-dien-2-ol is a chemical compound with the molecular formula C5H6OCl2.C2H4O2 and a molecular weight of 213.059 . This compound is known for its unique structure, which includes both acetic acid and a dichlorinated penta-dien-2-ol moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of acetic acid;5,5-dichloropenta-2,4-dien-2-ol involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Acetic acid;5,5-dichloropenta-2,4-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichlorinated moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Acetic acid;5,5-dichloropenta-2,4-dien-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of acetic acid;5,5-dichloropenta-2,4-dien-2-ol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. The dichlorinated moiety plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Acetic acid;5,5-dichloropenta-2,4-dien-2-ol can be compared with other similar compounds, such as:
Acetic acid;5-chloropenta-2,4-dien-2-ol: This compound has a similar structure but with only one chlorine atom.
Acetic acid;5,5-dibromopenta-2,4-dien-2-ol: This compound has bromine atoms instead of chlorine. The uniqueness of this compound lies in its specific dichlorinated structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111837-32-2 |
|---|---|
Molecular Formula |
C7H10Cl2O3 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
acetic acid;5,5-dichloropenta-2,4-dien-2-ol |
InChI |
InChI=1S/C5H6Cl2O.C2H4O2/c1-4(8)2-3-5(6)7;1-2(3)4/h2-3,8H,1H3;1H3,(H,3,4) |
InChI Key |
RSCOYOXOKMNYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(Cl)Cl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















